6-Amidino-2-naphthol

Overview

Description

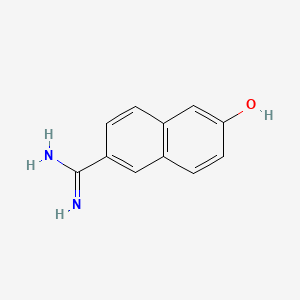

6-Amidino-2-naphthol is a chemical compound that is commonly used in scientific research due to its unique properties. It is a naphthol derivative that has an amidino group attached to it, which makes it an important compound for various biochemical and physiological studies.

Scientific Research Applications

Multicomponent Catalytic Synthesis of Amidoalkyl-Naphthols : 6-Amidino-2-naphthol is a vital synthetic intermediate in the synthesis of amidoalkyl-naphthols, which have significant biological and pharmacological applications. Various catalysts and methodologies have been developed for efficient synthesis under green conditions (Singh et al., 2020).

Pharmacological Activity : As a metabolite of nafamostat mesilate, this compound has been studied for its effects on human acid-sensing ion channels (ASICs), demonstrating weak blocking effects (Ugawa et al., 2007).

Synthesis of 1-Amidoalkyl-2-naphthols : this compound is used in the synthesis of 1-amidoalkyl-2-naphthols, which have potential as drug candidates due to their significant biological activities. Various methods, including solvent-free conditions, have been developed for their synthesis (Darbandi and Kiyani, 2019).

Production of Pharmaceutical Drugs : It is involved in the synthesis of pharmaceuticals like nafamostat mesilate, an anti-pancreatitis drug, showcasing its importance in drug development (Che Bao-quan et al., 2007).

Stability Studies : Studies on the stability and decomposition kinetics of compounds like FUT-187 in aqueous solutions have highlighted the significance of this compound as a research subject in pharmaceutical stability (Sasaki et al., 1992).

Catalytic Applications in Green Chemistry : Its use in the synthesis of amidoalkyl naphthols under green chemistry principles, such as using biodegradable catalysts and solvent-free conditions, demonstrates its role in environmentally friendly chemical processes (Hajipour et al., 2009).

Hydrolysis Studies : The kinetics of hydrolysis of compounds like amido-J-acid, resulting in the production of 2-naphthol, emphasize the chemical properties and reactions involving this compound (Rossinelli et al., 2007).

Drug Activation Strategies : Its role in novel anticancer prodrug activation strategies, through the 1,6-elimination reaction of p-aminobenzyl ethers, further indicates its potential in medicinal chemistry and drug development (Toki et al., 2002).

Chemical Modification for Protease Inhibitors : Its derivatives have been developed and analyzed for inhibitory activities on various enzymes, showcasing its applicability in the study of protease inhibitors (Nakayama et al., 1993).

Nanocatalyst Applications : The use of nickel nanoparticles as a catalyst for the synthesis of amidoalkyl-2-naphthols, emphasizing its role in nanocatalysis and green chemistry, is another significant application (Hakimi et al., 2020).

Safety and Hazards

Future Directions

While specific future directions for 6-Amidino-2-naphthol were not found in the search results, it is noted that it is a major metabolite of the serine-protease inhibitor Nafamostat mesylate , which is used in the treatment of acute pancreatitis . This suggests potential applications in medical and pharmaceutical research.

Mechanism of Action

Target of Action

6-Amidino-2-naphthol primarily targets several serine proteases, including thrombin, Xa, and XIIa . These proteases play a crucial role in various physiological processes, such as coagulation and fibrinolytic systems, the kallikrein–kinin system, and the complement system .

Mode of Action

The compound interacts with its targets by inhibiting their activity. Specifically, this compound suppresses potassium influx in erythrocytes by inhibiting a Na-K ATPase dependent pathway .

Biochemical Pathways

The affected pathways primarily involve the regulation of potassium levels within the body. By inhibiting potassium influx in erythrocytes, this compound can influence the balance of potassium in the body .

Pharmacokinetics

It is known that the compound is a metabolite of nafamostat , a synthetic serine protease inhibitor. Nafamostat has a multiexponential decline in plasma with an average elimination half-life (t 1/2) of 1.39 hours . The average oral bioavailability of Nafamostat is between 0.95% and 1.59% .

Result of Action

The primary result of this compound’s action is the suppression of potassium influx in erythrocytes . This can lead to changes in potassium levels within the body, potentially influencing various physiological processes.

Biochemical Analysis

Biochemical Properties

6-Amidino-2-naphthol plays a significant role in biochemical reactions, particularly as an N-terminal derivatization reagent for improving peptide fragmentation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serine proteases such as urokinase-type plasminogen activator (uPA). The interaction involves the hydrolysis of nafamostat mesylate, resulting in the release of this compound . This interaction is crucial as it helps in understanding the inhibitory mechanisms of serine protease inhibitors.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to suppress potassium influx in erythrocytes by inhibiting a Na-K ATPase dependent pathway . This suppression can influence cell signaling pathways, gene expression, and cellular metabolism. Additionally, this compound, as a metabolite of nafamostat mesylate, has been shown to impact the stability of the canonical catalytic triad conformation in serine proteases, thereby affecting their activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, particularly enzymes. It binds to the specific pocket of urokinase-type plasminogen activator (uPA), disrupting the stable canonical catalytic triad conformation . This binding interaction inhibits the activity of the enzyme, providing a structural basis for the development of serine protease inhibitors. The hydrolysis of nafamostat mesylate by uPA results in the release of this compound, which further interacts with the enzyme, highlighting its role in enzyme inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it is stable under specific conditions but can degrade over time, affecting its long-term impact on cellular function . The stability and degradation of this compound are crucial factors to consider in in vitro and in vivo studies, as they can influence the outcomes of biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of nafamostat mesylate, which releases this compound upon hydrolysis, have been shown to cause toxic effects in animal models . These effects include suppression of potassium influx in erythrocytes and inhibition of Na-K ATPase dependent pathways . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as urokinase-type plasminogen activator (uPA). The hydrolysis of nafamostat mesylate by uPA results in the release of this compound, which then interacts with the enzyme, inhibiting its activity . This interaction highlights the role of this compound in metabolic pathways related to enzyme inhibition and regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. It has been observed to accumulate in specific cellular compartments, influencing its localization and activity . Understanding the transport and distribution mechanisms is crucial for determining the bioavailability and efficacy of this compound in biochemical applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, which affects its activity and function. It has been shown to bind to the specific pocket of urokinase-type plasminogen activator (uPA), influencing the enzyme’s activity . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell.

Properties

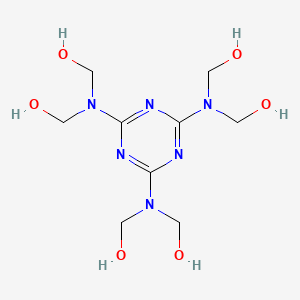

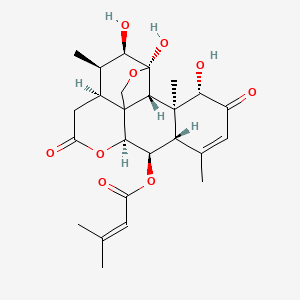

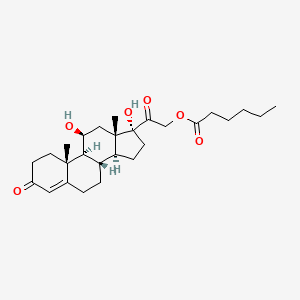

IUPAC Name |

6-hydroxynaphthalene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,14H,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKSSXOMKDEKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973765 | |

| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58200-88-7 | |

| Record name | 6-Amidino-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-Amidino-2-naphthol exert its inhibitory effects, and what are the downstream consequences?

A1: this compound acts as a leaving group in protease inhibitors like nafamostat mesilate (FUT-175). [, ] These inhibitors, often esters of this compound and another pharmacologically active molecule, are hydrolyzed by carboxyl-esterases in vivo. [] While the intact molecules exhibit strong inhibitory effects against various proteases, it's crucial to note that this compound itself displays significantly weaker inhibitory activity compared to the parent compound. [, ] This difference in potency suggests a mechanism where the intact molecule, rather than the liberated this compound, is primarily responsible for the observed protease inhibition.

Q2: Could you provide the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C11H10N2O, and its molecular weight is 186.21 g/mol.

Q3: What can you tell us about the stability of this compound in aqueous solutions?

A3: In aqueous solutions, this compound, particularly as part of the compound FUT-187, undergoes hydrolysis to form 4-(4,5-dihydro-1H-imidazol-2-yl)amino]benzoic acid (IABA) and this compound. [] This hydrolysis follows pseudo-first-order kinetics. Notably, acidic conditions between pH 2 and pH 3 enhance the stability of FUT-187, while exposure to xenon light leads to its decomposition, yielding IABA, this compound, and a benzophenone derivative. []

Q4: What insights do we have into the pharmacokinetic properties of this compound, particularly its absorption, distribution, metabolism, and excretion?

A4: Studies using radiolabeled this compound, as part of FUT-187, have revealed crucial information about its pharmacokinetic profile. Following oral administration in rats, the compound exhibits higher blood levels of radioactivity compared to its counterpart IABA within FUT-187. [] This suggests that FUT-187 is readily hydrolyzed in vivo, and the this compound moiety might be more readily absorbed. Distribution studies show a high affinity for tissues like the liver, kidney, lung, and pancreas, with concentrations significantly exceeding those observed in blood. [] The compound undergoes metabolism primarily through conjugation, with glucuronide metabolites identified in urine. [, ] Excretion occurs mainly through the fecal route, indicating significant biliary elimination. [, ] Importantly, no significant accumulation in tissues was observed, even after repeated dosing. []

Q5: Have there been any studies investigating the toxicological profile and safety aspects of this compound?

A6: While detailed toxicological data specifically for this compound might be limited, it's important to recognize that this compound is a metabolite of drugs like nafamostat mesilate, which has a known safety and tolerability profile. [] Investigating the potential toxicity of this compound, particularly in comparison to its parent compounds, could offer valuable insights. This evaluation might involve assessing its effects on various organ systems and evaluating potential long-term consequences.

Q6: How is this compound typically analyzed and quantified in various matrices?

A7: While specific analytical methods for this compound are not extensively detailed in the provided research, it's plausible that techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry, are employed for its detection and quantification. These methods offer the sensitivity and selectivity needed to analyze this compound in complex biological matrices. Validating these analytical methods to ensure accuracy, precision, and specificity is critical for reliable data interpretation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tetrahydrofurfuryl)oxy]ethanol](/img/structure/B1198805.png)